Uridine-[5',5'-D2]
Description
Foundational Role of Uridine-[5',5'-D2] as a Deuterium-Labeled Tracer
Uridine-[5',5'-D2] serves as a critical tracer for investigating pyrimidine (B1678525) nucleotide metabolism. Uridine (B1682114) is a fundamental building block for RNA, and its metabolic pathways are central to cellular function. baseclick.eumdpi.com The deuterium (B1214612) atoms are specifically placed at the 5' position of the ribose sugar component of uridine. This precise labeling is key to its function as a tracer.
When introduced to a biological system, Uridine-[5',5'-D2] is taken up by cells and enters the pyrimidine salvage pathway. aging-us.com In this pathway, it is phosphorylated to form labeled uridine monophosphate (UMP), which can then be converted into other essential nucleotides like uridine triphosphate (UTP). microbenotes.comresearchgate.net This labeled UTP is subsequently incorporated into newly synthesized RNA by RNA polymerases during transcription. baseclick.eu
By using mass spectrometry to analyze RNA extracted from the cells, researchers can detect the presence and quantity of the deuterium-labeled uridine. This allows for the direct measurement of de novo RNA synthesis and turnover rates. nih.govnih.gov Because the deuterium label does not significantly alter the biochemical properties of the uridine molecule, it faithfully mimics the behavior of its natural counterpart, ensuring that the metabolic processes being observed are not perturbed. musechem.com The stability of the carbon-deuterium bond at the 5' position also prevents the label from being lost through common metabolic reactions, making it a reliable and robust tracer for long-term studies.
Overview of Uridine-[5',5'-D2] Applications in Mechanistic Biological Studies
The unique properties of Uridine-[5',5'-D2] make it an invaluable tool for a variety of mechanistic studies in chemical biology. Its primary application is in the precise measurement of RNA synthesis and degradation, providing a dynamic view of gene expression and regulation.
Key Research Applications:
Measuring RNA Dynamics: Researchers use Uridine-[5',5'-D2] to perform pulse-chase experiments to determine the half-lives of different RNA species. By introducing the labeled uridine for a specific period (pulse) and then replacing it with unlabeled uridine (chase), scientists can track the rate at which the labeled RNA is degraded over time. This has been instrumental in understanding how RNA stability is regulated in response to various cellular signals and stresses.
Investigating Nucleotide Metabolism: The tracer is used to study the flow of metabolites through the de novo and salvage pathways of pyrimidine synthesis. aging-us.commicrobenotes.comnih.gov This is crucial for understanding metabolic reprogramming in diseases like cancer, where rapidly proliferating cells have a high demand for nucleotides.
Elucidating Drug Mechanisms: Uridine-[5',5'-D2] can be used to assess how certain drugs affect RNA synthesis. For example, if a drug is hypothesized to inhibit transcription, a reduction in the incorporation of labeled uridine into RNA would provide direct evidence for this mechanism. mdpi.comnih.gov
Studying Cellular Differentiation and Development: The rate of RNA synthesis is a key indicator of cellular activity and changes during processes like cell differentiation. aging-us.com By measuring uridine incorporation, researchers can gain insights into the transcriptional programs that drive these fundamental biological processes.
The data gathered from these applications provide a quantitative and dynamic picture of cellular metabolism that is often not achievable with other methods.
Data Tables
Table 1: Properties of Uridine-[5',5'-D2]
| Property | Value |
| Chemical Formula | C₉H₁₀D₂N₂O₆ |
| Molecular Weight | Approx. 246.22 g/mol |
| Isotopic Purity | Typically >98% |
| Labeling Position | 5',5'-dideuterio on the ribose moiety |
| Primary Application | Tracer for RNA synthesis and pyrimidine metabolism |
Table 2: Common Analytical Techniques Used with Uridine-[5',5'-D2]
| Technique | Purpose |
| Mass Spectrometry (MS) | To detect and quantify the mass-shifted, deuterium-labeled RNA fragments or nucleotides. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To separate and analyze labeled nucleosides and their metabolites. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A highly sensitive method for quantifying labeled nucleotides in complex biological mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the position of the deuterium label and study structural dynamics. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-APTDQHSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Application of Uridine 5 ,5 D2 in Stable Isotope Tracing and Metabolic Flux Analysis
Principles of Stable Isotope Probing (SIP) for Elucidating Metabolic Networks
Stable Isotope Probing (SIP) is a technique that utilizes substrates enriched with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), to trace the flow of atoms through metabolic pathways. mdpi.com When Uridine-[5',5'-D2] is introduced to cells or organisms, the deuterium atoms on the 5' position of the ribose sugar act as a label. As this labeled uridine (B1682114) is metabolized, the deuterium can be incorporated into various downstream metabolites.
The core principle of SIP lies in the detection and quantification of these heavy isotopes in different molecules over time. This is typically achieved using sensitive analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov By analyzing the mass shifts or specific spectral signals caused by the presence of deuterium, researchers can identify which metabolic pathways are active and determine the relative contribution of the labeled precursor to the synthesis of various compounds. This approach allows for the elucidation of complex metabolic networks and the identification of previously unknown metabolic connections. mdpi.com
Methodological Frameworks for Quantitative Metabolic Flux Analysis (MFA) using Uridine-[5',5'-D2]
Quantitative Metabolic Flux Analysis (MFA) is a powerful methodology used to determine the rates (fluxes) of reactions within a metabolic network. nih.govcreative-proteomics.comiitd.ac.in When combined with stable isotope tracers like Uridine-[5',5'-D2], MFA provides a dynamic view of cellular metabolism. The framework for a ¹³C-MFA study, which is conceptually similar for deuterium tracing, typically involves several key steps. d-nb.info
First, a detailed metabolic network model is constructed, which includes the biochemical reactions and atom transitions relevant to the pathways of interest. d-nb.info Next, an experiment is conducted where the biological system is fed with Uridine-[5',5'-D2]. After a certain period, metabolites are extracted and their isotopic labeling patterns are measured using MS or NMR. nih.govnih.gov
The measured labeling data, along with other experimentally determined rates (such as substrate uptake and product secretion), are then used as inputs for a computational model. d-nb.info This model simulates the flow of the isotope through the network and calculates the theoretical labeling patterns for a given set of metabolic fluxes. By fitting the simulated labeling patterns to the experimental data, the intracellular fluxes can be estimated. d-nb.info This process often involves solving a system of algebraic equations that describe the mass and isotope balances at a metabolic steady state.
The output of an MFA study is a quantitative map of metabolic fluxes, which reveals the in vivo activity of different pathways. iitd.ac.in This information is invaluable for understanding how cells respond to genetic or environmental perturbations and for identifying key regulatory points in metabolism.
Tracing Pyrimidine (B1678525) Nucleotide Biosynthesis Pathways
Uridine-[5',5'-D2] is particularly useful for investigating the two primary routes for pyrimidine nucleotide synthesis: the de novo pathway and the salvage pathway. nih.govresearchgate.net These pathways are crucial for providing the building blocks for DNA and RNA synthesis.
The de novo synthesis pathway builds pyrimidine nucleotides from simple precursors like bicarbonate, aspartate, and glutamine. researchgate.netreactome.org This process culminates in the synthesis of uridine monophosphate (UMP), which can then be converted to other pyrimidine nucleotides. reactome.orgplos.org While Uridine-[5',5'-D2] primarily enters the salvage pathway, its application in studies that modulate this pathway can indirectly provide insights into the activity of the de novo pathway. For instance, by observing how the cell compensates for changes in the salvage pathway's activity, researchers can infer the relative contribution of the de novo pathway to the total pyrimidine pool. In some experimental designs, the deuterium label from the ribose moiety of uridine can be tracked as it is recycled and potentially re-enters other biosynthetic pathways connected to nucleotide metabolism.
Studies have shown that in highly proliferative cells, such as cancer cells, the de novo pathway is often upregulated to meet the high demand for nucleotides. plos.orgbiorxiv.org Isotope tracing studies, sometimes in conjunction with inhibitors of the de novo pathway, can elucidate the plasticity and inter-regulation between the de novo and salvage pathways. nih.gov
The pyrimidine salvage pathway recycles pre-existing nucleosides and nucleobases from the breakdown of DNA and RNA or from extracellular sources to synthesize nucleotides. wikipedia.org Uridine-[5',5'-D2] is directly utilized by this pathway. Uridine kinase phosphorylates the labeled uridine to form Uridine-[5',5'-D2] monophosphate (UMP). wikipedia.org This labeled UMP can then be further phosphorylated to diphosphate (B83284) (UDP) and triphosphate (UTP) forms. wikipedia.org
By tracking the incorporation of the deuterium label from Uridine-[5',5'-D2] into the cellular pools of UMP, UDP, UTP, and subsequently into RNA, researchers can directly measure the flux through the pyrimidine salvage pathway. This is critical as many tissues and cell types rely heavily on salvage pathways to maintain their nucleotide pools, as it is a less energy-intensive process compared to de novo synthesis. nih.govnih.gov For example, the brain is known to predominantly use the salvage pathway for its pyrimidine nucleotide requirements. nih.govaging-us.com
The table below summarizes the key enzymes involved in the pyrimidine salvage pathway that would process Uridine-[5',5'-D2].
| Enzyme | Reaction |
| Uridine Kinase | Uridine + ATP → UMP + ADP |
| UMP/CMP Kinase | UMP + ATP → UDP + ADP |
| Nucleoside Diphosphate Kinase | UDP + ATP → UTP + ADP |
Elucidation of Nucleotide Interconversion and Recycling Mechanisms
Once Uridine-[5',5'-D2] is converted to labeled UTP, the deuterium-labeled ribose can be traced as UTP is converted to other nucleotides. For instance, UTP is a direct precursor for cytidine (B196190) triphosphate (CTP) through the action of CTP synthetase. nih.gov By measuring the amount of deuterium in the CTP pool, the rate of this interconversion can be quantified.
Furthermore, the breakdown of labeled RNA will release labeled uridine and cytidine, which can then be re-incorporated into the nucleotide pool through the salvage pathway, demonstrating nucleotide recycling. The ribose part of the nucleoside, carrying the deuterium label, can also be catabolized. The resulting labeled ribose-1-phosphate (B8699412) can be converted to phosphoribosyl pyrophosphate (PRPP), a key precursor for both purine (B94841) and pyrimidine de novo synthesis. nih.gov Tracking the deuterium label into these other pathways provides a comprehensive picture of nucleotide homeostasis.
Assessment of Carbon and Nitrogen Flow through Central Metabolism
While the deuterium label in Uridine-[5',5'-D2] is on the ribose sugar, the metabolic fate of the uridine base can also be followed indirectly. More commonly, tracers like [U-¹³C]uridine are used to trace the carbon atoms. mdpi.com When uridine is catabolized, the ribose moiety can enter central carbon metabolism. The ribose-5-phosphate (B1218738) generated from the breakdown of the labeled uridine can enter the pentose (B10789219) phosphate (B84403) pathway (PPP), a central metabolic route that generates NADPH and precursors for nucleotide synthesis. From the PPP, the labeled carbon or hydrogen atoms can be funneled into glycolysis and the tricarboxylic acid (TCA) cycle. This allows researchers to assess the contribution of nucleotide catabolism to central energy metabolism. mdpi.com
Similarly, using nitrogen-labeled uridine would allow for the tracing of nitrogen atoms. The pyrimidine ring contains two nitrogen atoms. The catabolism of the pyrimidine base uracil (B121893) ultimately leads to the production of β-alanine, CO₂, and ammonia. Tracing the ¹⁵N from a labeled uridine would allow researchers to follow the fate of this nitrogen, determining its contribution to the general nitrogen pool and its potential incorporation into other nitrogen-containing compounds like amino acids.
The following table outlines the key metabolic pathways that can be investigated using appropriately labeled uridine.
| Labeled Uridine Moiety | Key Metabolic Pathways Investigated |
| Ribose ([5',5'-D2] or ¹³C) | Pyrimidine Salvage, Pentose Phosphate Pathway, Glycolysis, TCA Cycle |
| Uracil Base (¹³C, ¹⁵N) | Pyrimidine Catabolism, Urea Cycle (indirectly), Amino Acid Metabolism |
Uridine 5 ,5 D2 in Nucleic Acid Metabolism and Dynamics Studies
Measurement of RNA Synthesis Rates and Turnover
The rate of new RNA synthesis, or nascent RNA production, can be quantitatively measured using a "pulse-labeling" approach with Uridine-[5',5'-D2]. In this method, cells or organisms are exposed to the deuterated uridine (B1682114) for a defined, typically short, period. During this "pulse," cellular RNA polymerases incorporate Uridine-[5',5'-D2] triphosphate (UTP-[5',5'-D2]), derived from the supplied nucleoside, into elongating RNA chains. jenabioscience.combiorxiv.org
By harvesting the cells and isolating the total RNA, the amount of incorporated Uridine-[5',5'-D2] can be accurately quantified using mass spectrometry. This provides a direct measurement of the transcriptional output of the cell during the labeling window. nih.gov This technique is analogous to methods using other labeled nucleosides, such as 5-ethynyluridine (B57126) (EU), which are also used to assess de novo RNA synthesis. biorxiv.orgnih.govjenabioscience.com The quantity of the labeled nucleoside detected in the RNA pool is directly proportional to the rate of transcription. nih.gov
Table 1: Illustrative Data for Nascent RNA Production using Pulse-Labeling with Uridine-[5',5'-D2]
| Labeling Duration (Pulse Time) | Relative Abundance of Labeled Uridine in Total RNA (%) |
|---|---|
| 5 minutes | 0.8 |
| 15 minutes | 2.3 |
| 30 minutes | 4.5 |
| 60 minutes | 8.9 |
Understanding the stability of RNA is crucial, as the steady-state level of any transcript is determined by the balance between its synthesis and degradation. Uridine-[5',5'-D2] is instrumental in determining RNA degradation rates and calculating transcript half-lives through "pulse-chase" experiments. nih.gov
In a pulse-chase experiment, cells are first pulsed with Uridine-[5',5'-D2] to label a cohort of newly synthesized RNA. Following this, the labeling medium is replaced with a medium containing a high concentration of standard, unlabeled uridine. This "chase" prevents further significant incorporation of the labeled nucleoside. biorxiv.org Samples of RNA are then collected at various time points during the chase period. The rate at which the deuterium (B1214612) signal from the labeled RNA diminishes over time reflects the degradation rate of that RNA population. From this decay curve, the half-life (t½)—the time it takes for half of the labeled RNA to be degraded—can be calculated. biorxiv.orgnih.gov Studies using other labeled nucleosides have shown that RNA half-lives can vary significantly, from minutes for unstable transcripts to many hours or even days for highly stable molecules like ribosomal RNA. frontiersin.orgresearchgate.net
Table 2: Representative Data from a Pulse-Chase Experiment to Determine RNA Half-Life
| Time After Start of Chase (Hours) | Remaining Labeled RNA (%) |
|---|---|
| 0 | 100 |
| 2 | 79 |
| 4 | 63 |
| 8 | 39 (Calculated Half-Life ≈ 7.5 hours) |
| 12 | 25 |
| 24 | 6 |
The rate of Uridine-[5',5'-D2] incorporation into RNA serves as a direct and reliable indicator of global transcriptional activity. nih.gov Cells or tissues with high metabolic activity and gene expression, such as cancer cells or specific regions of the brain, will exhibit a higher rate of incorporation compared to quiescent or less active cells. nih.gov This principle allows for comparative studies of transcription rates under different physiological or pathological conditions. For instance, researchers can assess the impact of a drug or environmental stimulus on a cell's ability to synthesize new RNA by measuring the uptake of the deuterated label. mdpi.com The intensity of the signal from the incorporated label directly correlates with the amount of newly synthesized RNA, providing a quantitative measure of the cellular response at the transcriptional level. nih.govnih.gov
Research into Post-Transcriptional RNA Modifications
Post-transcriptional modifications are crucial for the proper function of RNA molecules, influencing their structure, stability, and interaction with other biomolecules. Pseudouridylation, the isomerization of uridine to pseudouridine (B1679824) (Ψ), is the most abundant RNA modification, yet its mass-silent nature—the mass of uridine and pseudouridine is identical—makes it challenging to detect and quantify using conventional mass spectrometry. frontiersin.orgnih.govwikipedia.org The use of deuterium-labeled uridine has been instrumental in overcoming this hurdle.
Site-Specific Identification and Quantification of Pseudouridine (Ψ) Residues
A groundbreaking application of deuterated uridine, specifically Uridine-5,6-D2, is in the direct, site-specific identification and quantification of pseudouridine (Ψ) residues in RNA. acs.orgresearchgate.netacs.org This mass spectrometry (MS)-based technique relies on in vivo labeling. acs.org Cells, often those with a knocked-out de novo uridine synthesis pathway (e.g., UMPS⁻/⁻), are cultured in a medium containing Uridine-5,6-D2. acs.orgacs.orgnih.gov This labeled uridine is incorporated into newly synthesized RNA.
The key to the method lies in the mechanism of pseudouridine synthase enzymes. ebi.ac.uk During the isomerization of the incorporated deuterated uridine to pseudouridine, the enzyme catalyzes the cleavage of the N-glycosidic bond and the rotation of the base. nih.govijeab.com In this process, the deuterium atom at the C5 position of the uracil (B121893) ring is exchanged for a hydrogen atom from the solvent (water). acs.orgacs.org This exchange results in a mass shift of -1 Da for each pseudouridylation event, which is readily detectable by high-resolution mass spectrometry. acs.orgresearchgate.netacs.org By analyzing the mass of RNA fragments, researchers can pinpoint the exact location of Ψ residues and determine the stoichiometry of the modification at each site. acs.orgacs.org
This method has been successfully applied to the comprehensive analysis of pseudouridylation in various RNAs, including human ribosomal RNAs (rRNAs) and small nuclear RNAs (snRNAs), identifying previously unknown modification sites and quantifying their levels. acs.orgacs.org
Table 1: Research Findings on Pseudouridine (Ψ) Identification using Deuterated Uridine
| Research Focus | Key Finding | Organism/System | Reference |
|---|---|---|---|
| Method Development | Established a MS-based method using Uridine-5,6-D2 labeling to directly detect and sequence Ψ in RNA. The enzymatic reaction causes a -1 Da mass shift. | Human TK6/mouse FM3A cells (UMPS⁻/⁻) | acs.orgacs.org |
| rRNA Analysis | Identified 105 Ψ sites in human 5S, 5.8S, 18S, and 28S rRNAs, including 7 previously unknown sites. | Human UMPS⁻/⁻ cells | acs.org |
| Quantification | Determined the stoichiometry of pseudouridylation at all identified sites, finding that 81 sites were almost fully modified (≥85%), while 24 were partially modified (5% to 85%). | Human rRNAs | acs.org |
| snRNA Analysis | Successfully identified all 27 previously known Ψ sites in human U1, U2, U4, U5, and U6 snRNAs, validating the method's reliability. | Human snRNAs | acs.org |
Mechanistic Studies of Pseudouridylation Enzymes
Understanding the catalytic mechanism of pseudouridine synthases is fundamental to appreciating their biological role. While much mechanistic work has utilized substrate analogs like 5-fluorouridine, studies involving deuterium-labeled substrates have provided definitive evidence for a specific reaction pathway. nih.govnih.govnih.gov
Research using specifically 2'-deuterated uridine substrates has been pivotal. nih.govacs.orgnih.gov When these deuterated RNA substrates are presented to pseudouridine synthases, a primary kinetic isotope effect (KIE) is observed. nih.govacs.org A KIE occurs when the rate of a reaction is slowed by isotopic substitution at a position involved in bond-breaking or bond-forming in the rate-determining step. princeton.eduportico.org The observation of a significant KIE upon 2'-deuteration strongly indicates that the deprotonation at the C2' position of the ribose is a key, rate-limiting part of the catalytic cycle. nih.govacs.org This finding provides compelling support for the "glycal mechanism," where the reaction proceeds through a glycal intermediate formed by the elimination of the uracil base following C2' deprotonation. nih.govacs.org This mechanism contrasts with others, such as the "Michael mechanism" or the "acylal mechanism," which propose different roles for the conserved aspartate residue in the enzyme's active site. nih.govacs.org
Probing mRNA Translation Regulation and Ribosome Dynamics
The regulation of mRNA translation is a critical control point in gene expression, and the dynamics of the ribosome on the mRNA template are central to this process. Stable isotope labeling offers a powerful means to study these dynamics. While direct studies using Uridine-[5',5'-D2] are emerging, related deuterium labeling techniques highlight its potential.
Methods like ribosome profiling, which maps the positions of translating ribosomes, can be combined with stable isotope labeling to gain dynamic information. nih.govplos.orgcd-genomics.com For instance, labeling nascent RNA with deuterated precursors like D₂O or specifically labeled nucleotides allows for the quantification of RNA synthesis and turnover, which are intrinsically linked to translation. nih.gov The incorporation of deuterium from D₂O into the ribose backbone of nucleotides has been used to measure the rate of ribosomal biogenesis, a key indicator of a cell's translational capacity. nih.gov
The use of Uridine-[5',5'-D2] can refine these approaches. By introducing a labeled transcript into an in vitro translation system or into cells, researchers can track its fate with high precision. researchgate.netumich.edunih.gov Mass spectrometry can be used to monitor the association of the labeled mRNA with ribosomes and quantify the rate of its translation and eventual decay. This approach could help elucidate how factors like RNA secondary structure or other modifications influence ribosome transit and translation efficiency. researchgate.net Furthermore, techniques like SILNAS (Stable Isotope-Labeled Ribonucleic Acid as an internal Standard), which have utilized 5,6-D2-uridine, can be adapted to quantify the abundance of specific mRNAs engaged with ribosomes, providing a direct measure of translational activity. nih.gov
Table 2: Potential Applications of Uridine-[5',5'-D2] in Translation and Ribosome Studies
| Research Area | Potential Application of Uridine-[5',5'-D2] | Methodological Approach | Desired Information |
|---|---|---|---|
| mRNA Stability | Trace the decay kinetics of a specific mRNA transcript. | Introduce labeled mRNA into cells; quantify remaining labeled fragments over time via LC-MS. | Determine the half-life of the mRNA and how it is affected by regulatory factors. |
| Translation Efficiency | Quantify the number of ribosomes associated with a specific mRNA. | Isolate polysomes and use MS to measure the ratio of labeled mRNA to a known standard. | Measure the mean ribosome load (MRL) as a proxy for translation efficiency. plos.org |
| Ribosome Transit | Monitor the movement of ribosomes along a labeled mRNA template. | Combine ribosome profiling with MS detection of labeled fragments to map ribosome occupancy. | Identify sites of ribosome pausing or stalling on the mRNA. |
| Ribosomal Biogenesis | Measure the rate of incorporation of deuterated uridine into new rRNA. | Administer labeled uridine and measure its incorporation into rRNA over time via GC-MS/MS. | Quantify the rate of new ribosome production under different cellular conditions. nih.gov |
Analysis of RNA Structural Elements and Folding Dynamics
The three-dimensional structure of RNA is fundamental to its function. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure and dynamics of RNA in solution. However, for larger RNA molecules, NMR spectra can become extremely complex due to severe signal overlap. biorxiv.orgmit.edu
Selective deuteration is a well-established strategy to simplify NMR spectra and probe specific structural features. mit.edu The incorporation of Uridine-[5',5'-D2] into an RNA molecule specifically replaces the H5' and H5'' protons with deuterium. This has several benefits for NMR studies:
Spectral Simplification: It eliminates signals and correlations involving the H5'/H5'' protons, reducing crowding in 1D and 2D NMR spectra and simplifying the assignment process. mit.edu
Probing Backbone Conformation: The 5' position is part of the RNA backbone. Labeling this site allows for detailed analysis of the local conformation and dynamics of the backbone through techniques that measure distances or relaxation parameters involving nearby protons (e.g., H4').
Dynamic Studies: Deuteration at the 5' position can reduce relaxation rates for neighboring protons, leading to sharper signals and allowing for more precise measurements of dynamics through relaxation experiments. mit.edu This can help characterize the flexibility of the RNA backbone, which is often crucial for its function, such as in binding proteins or other nucleic acids. researchgate.netpsu.edurochester.edu
By synthesizing RNA with Uridine-[5',5'-D2] incorporated at specific sites, researchers can gain unique insights into the local structure and flexibility of functionally important regions, such as hairpin loops, internal bulges, or protein-binding motifs, which would be difficult to resolve otherwise. nih.govresearchgate.netplos.org
Advanced Analytical Techniques Employing Uridine 5 ,5 D2
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique that leverages the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. silantes.com The introduction of deuterium (B1214612) in Uridine-[5',5'-D2] offers several advantages in NMR studies.
Deuterium NMR (D-NMR) for Structural Elucidation and Quantitative Analysis of Deuterium Enrichment
Deuterium (²H) NMR, or D-NMR, is a specialized NMR technique that directly observes the deuterium nucleus. While less sensitive than proton (¹H) NMR due to the lower magnetogyric ratio of deuterium, D-NMR is highly effective for analyzing highly deuterated compounds. sigmaaldrich.com It provides a clean spectrum as proton signals are not detected. sigmaaldrich.com This technique is instrumental in verifying the specific location of deuterium labels within a molecule, confirming the successful synthesis of Uridine-[5',5'-D2].
A study on deuterium-hydrogen exchange at the C-5 position of uridine (B1682114) demonstrated the use of ¹H NMR to monitor the incorporation of deuterium. hellers.comnih.gov While this study focused on the C-5 position, the principles of using NMR to track isotopic exchange are broadly applicable.
Multidimensional NMR Approaches for Biomolecular Structure and Dynamics
The study of large biomolecules like RNA and DNA by NMR is often hampered by spectral crowding and broad linewidths, which arise from the limited chemical shift dispersion of the four standard nucleotides. nih.gov Isotopic labeling, including deuteration, is a key strategy to overcome these challenges. nih.govchemie-brunschwig.ch
Incorporating Uridine-[5',5'-D2] into RNA or DNA molecules helps to simplify complex NMR spectra. researchgate.net The replacement of protons with deuterons reduces the number of proton signals and, more importantly, diminishes ¹H-¹H dipolar couplings, which are a major source of line broadening in larger molecules. nih.govchemie-brunschwig.ch This spectral simplification and improved resolution are critical for multidimensional NMR experiments, which are essential for determining the three-dimensional structures of biomolecules in solution. silantes.comnih.govias.ac.in
Deuteration is particularly crucial for Transverse Relaxation Optimized Spectroscopy (TROSY) experiments, a technique that has significantly advanced the study of large proteins and nucleic acids. chemie-brunschwig.ch By reducing relaxation rates, deuteration leads to sharper signals and allows for the structural and dynamic analysis of macromolecules that would otherwise be intractable by NMR. nih.gov These advanced NMR methods provide insights into the conformational landscape and dynamic processes of biomolecules. nih.govdemenz-forschung.ch
Isotopic Labeling Strategies for Enhanced Spectral Resolution and Assignment
Selective isotopic labeling is a powerful strategy to enhance spectral resolution and facilitate the assignment of NMR signals, especially in large RNA molecules where uniform labeling can lead to overly complex spectra. nih.govresearchgate.net The synthesis of Uridine-[5',5'-D2] phosphoramidites allows for its site-specific incorporation into RNA during solid-phase synthesis. nsf.gov
This site-specific labeling approach, in combination with other isotopic labels (e.g., ¹³C, ¹⁵N), enables a variety of advanced NMR experiments. silantes.comnih.gov For instance, selective deuteration at the 5' position of uridine can help in assigning signals corresponding to this specific residue and its neighbors. By eliminating certain proton-proton couplings, the remaining signals are sharpened, and the spin-coupling network is simplified, making it easier to trace connections and assign resonances in multidimensional spectra. nih.gov
The development of various isotopic labeling schemes, including the use of deuterated precursors, has been instrumental in extending the applicability of NMR to larger and more complex biological systems. nih.govsigmaaldrich.com These strategies are essential for overcoming the challenges of spectral overlap and line broadening, thereby enabling detailed structural and dynamic studies. nih.gov
Application of NMR for Probing Conformational Changes and Ligand Interactions
NMR spectroscopy is uniquely suited to study the dynamic nature of biomolecules, including conformational changes and interactions with ligands, at atomic resolution. ias.ac.innih.govnih.gov The incorporation of isotopic labels like Uridine-[5',5'-D2] can serve as a sensitive probe for these events.
Changes in the local chemical environment of the deuterated 5' position upon ligand binding or a conformational shift can be detected through changes in the NMR spectrum. nih.gov For example, chemical shift perturbation (CSP) mapping is a common technique where changes in the chemical shifts of backbone or side-chain nuclei are monitored upon the addition of a ligand to identify the binding site and characterize the interaction. nih.gov While often performed on ¹H, ¹⁵N, or ¹³C nuclei, the principles can be extended to deuterated sites.
Furthermore, NMR can detect and characterize transient, sparsely populated conformational substates that are often functionally important. nih.gov Isotopic labeling helps in these studies by improving sensitivity and resolution. silantes.com For instance, ¹⁹F NMR, which shares some principles with D-NMR in terms of being a sensitive probe of the local environment, has been successfully used to monitor ion-induced conformational changes in membrane proteins. mdpi.com Similarly, Uridine-[5',5'-D2] can be used to probe subtle structural rearrangements in RNA or DNA upon interaction with proteins, small molecules, or other nucleic acids. nih.govacs.org
Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS/MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the quantification and identification of compounds in complex mixtures. nih.gov When coupled with liquid chromatography (LC-MS/MS), it provides a robust platform for analyzing biomolecules. nih.govresearchgate.netglsciences.com
Isotope Ratio Mass Spectrometry for High-Precision Tracer Quantification
Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that measures the relative abundance of isotopes in a given sample with very high precision. nih.govelementar.com This technique is ideal for tracer studies where isotopically labeled compounds, such as Uridine-[5',5'-D2], are introduced into a biological system to follow their metabolic fate.
When Uridine-[5',5'-D2] is incorporated into a cell or organism, it and its metabolites can be distinguished from their unlabeled counterparts by their increased mass. By using high-resolution IRMS, researchers can precisely quantify the amount of the deuterated tracer and its products, even at very low concentrations. nih.govnih.govcaltech.edu This high precision allows for the sensitive detection of metabolic fluxes and the elucidation of biochemical pathways. nih.gov
Quantitative Analysis of Nucleic Acid Species and Modified Nucleosides
Uridine-[5',5'-D2] serves as an excellent internal standard for the accurate quantification of nucleic acid species and their modified forms using mass spectrometry. researchgate.net In this application, a known amount of the deuterated uridine is added to a biological sample prior to analysis. Because Uridine-[5',5'-D2] is chemically identical to natural uridine, it co-purifies and co-elutes with the endogenous analyte during sample preparation and chromatographic separation. helixchrom.com However, due to its higher mass, it is readily distinguished by the mass spectrometer.
By comparing the signal intensity of the endogenous, unlabeled uridine to that of the known amount of added Uridine-[5',5'-D2], a precise and accurate quantification of the endogenous uridine can be achieved. This method corrects for any sample loss during processing and variations in ionization efficiency in the mass spectrometer, leading to highly reliable results.
This approach is also invaluable for studying modified nucleosides, which are often present at very low concentrations and can be challenging to detect and quantify. nih.govpromegaconnections.com For example, pseudouridine (B1679824), an isomer of uridine, plays a crucial role in the structure and function of RNA. nih.gov By using isotopically labeled standards, researchers can develop sensitive and specific assays to quantify these important modifications. researchgate.netjefferson.edu
Integration with Chromatographic Separation Techniques (e.g., HPLC)
The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) is a cornerstone of modern bioanalytical chemistry. umb.eduresearchgate.netnih.gov The integration of Uridine-[5',5'-D2] into LC-MS workflows further enhances the power of this technique for studying uridine metabolism. nih.gov
HPLC separates the complex mixture of molecules in a biological extract based on their physicochemical properties. helixchrom.com This separation reduces the complexity of the sample entering the mass spectrometer at any given time, minimizing ion suppression effects and improving the signal-to-noise ratio for the analytes of interest. Various HPLC methods, including reversed-phase and HILIC (Hydrophilic Interaction Liquid Chromatography), have been developed for the effective separation of uridine and its phosphorylated derivatives. helixchrom.comresearchgate.netsielc.com
When Uridine-[5',5'-D2] is used as an internal standard, it co-elutes with the endogenous uridine, providing a direct and reliable reference for both retention time and quantification. This is particularly important for ensuring the accurate identification and measurement of uridine and its metabolites in complex matrices such as cell extracts, plasma, and urine. hmdb.ca The combination of HPLC's separation power with the specificity and sensitivity of mass spectrometry, augmented by the use of a stable isotope-labeled internal standard, provides a robust platform for detailed metabolic studies. umb.edu
| Analytical Technique | Application of Uridine-[5',5'-D2] | Key Research Findings |
| High-Resolution Mass Spectrometry (HRMS) | Metabolite Identification, Metabolic Flux Analysis | Enables unambiguous identification of uridine-derived metabolites. Allows for the quantification of metabolic pathway rates, such as de novo pyrimidine (B1678525) synthesis. isotope.comnih.gov |
| Quantitative Mass Spectrometry | Internal Standard for Quantification | Provides precise and accurate measurement of endogenous uridine and modified nucleosides by correcting for sample loss and ionization variability. researchgate.net |
| HPLC-MS | Enhanced Separation and Detection | Improves the separation of uridine and its metabolites from complex biological mixtures, leading to more reliable identification and quantification. helixchrom.comnih.gov |
Radiochemical Tracing Methodologies (Historical and Comparative Context)
Historically, the study of metabolic pathways heavily relied on radiochemical tracing. This involved using molecules labeled with radioactive isotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), to track their fate in biological systems. For instance, [³H]-uridine was widely used to study RNA synthesis and turnover. The incorporation of the radiolabel into RNA could be measured using techniques like liquid scintillation counting. thermofisher.com
While these methods were instrumental in elucidating many fundamental biochemical pathways, they have significant drawbacks. The primary concern is the handling and disposal of radioactive materials, which pose safety risks and require specialized laboratory facilities. Furthermore, the detection methods for radioactivity are generally less specific and provide lower resolution compared to mass spectrometry.
The advent of stable isotope labeling, using compounds like Uridine-[5',5'-D2], offers a safer and more powerful alternative. thermofisher.comsilantes.com Stable isotopes are non-radioactive and can be detected with high sensitivity and specificity by mass spectrometry. nih.govsilantes.com This allows for more detailed analyses, such as distinguishing between different isotopologues (molecules that differ only in their isotopic composition) and performing flux analysis with greater precision. isotope.combiorxiv.orgdoi.org The ability to use multiply labeled tracers (e.g., with both ¹³C and ¹⁵N) further expands the possibilities for dissecting complex metabolic networks, an advantage not easily achievable with radiotracers. doi.org While radiochemical methods were foundational, stable isotope labeling with compounds like Uridine-[5',5'-D2] represents a significant technological advancement, providing richer, more detailed, and safer insights into cellular metabolism.
| Feature | Radiochemical Tracing (e.g., [³H]-Uridine) | Stable Isotope Labeling (e.g., Uridine-[5',5'-D2]) |
| Label | Radioactive Isotope (e.g., ³H, ¹⁴C) | Stable Isotope (e.g., ²H, ¹³C, ¹⁵N) |
| Detection Method | Scintillation Counting, Autoradiography | Mass Spectrometry, NMR Spectroscopy |
| Safety | Requires specialized handling and disposal of radioactive waste | Non-radioactive, safer to handle |
| Specificity | Lower, measures overall radioactivity | High, can distinguish between different labeled metabolites |
| Resolution | Lower, provides bulk measurements | High, allows for detailed flux analysis and isotopologue distribution |
| Information | Primarily tracks incorporation and turnover | Provides detailed information on metabolic pathways, flux rates, and metabolite structures nih.gov |
Theoretical and Mechanistic Considerations in Deuterium Isotopic Labeling
Characterization of Kinetic Isotope Effects (KIE) Associated with Deuterium (B1214612) Incorporation
The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. unam.mx It is formally defined as the ratio of the rate constant of the reaction with the lighter isotope to the rate constant with the heavier isotope (kH/kD). unam.mx A primary KIE is observed when the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. portico.org This effect arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond; the C-D bond has a lower zero-point energy, thus requiring more energy to reach the transition state for bond cleavage, resulting in a slower reaction rate. unam.mxportico.org Secondary KIEs, which are typically smaller, occur when the isotopic substitution is at a position remote from the bond being broken. unam.mx
In the context of Uridine-[5',5'-D2], the deuterium atoms are not directly involved in the N-glycosidic bond cleavage that is central to many of its metabolic reactions. However, their presence can still influence reaction rates through secondary kinetic isotope effects. For instance, in the phosphorolysis of uridine (B1682114) catalyzed by Trypanosoma cruzi uridine phosphorylase (TcUP), studies using various isotopically labeled uridines have been instrumental in elucidating the reaction mechanism. nih.govnih.gov While these particular studies did not use Uridine-[5',5'-D2], the principles of KIE analysis are directly applicable. A KIE greater than unity would suggest a change in hybridization at the 5'-carbon in the transition state, providing valuable information about the conformation of the ribose ring during catalysis.
For example, research on pseudouridine (B1679824) synthases, which isomerize uridine to pseudouridine in RNA, utilized specifically deuterated uridine to determine the deuterium kinetic isotope effect. The observation of a primary KIE in these studies pointed towards the formation of a glycal intermediate in the ribose ring during the reaction. nih.gov Although this study did not specifically use the [5',5'-D2] variant, it highlights how deuteration of the ribose moiety can reveal mechanistic details.
Computational Modeling of Isotopic Flux and Distribution
Computational modeling has become an indispensable tool for predicting and interpreting the results of isotope labeling experiments. Metabolic Flux Analysis (MFA) uses stable isotope tracers to map the flow of atoms through metabolic networks. nih.gov By introducing a deuterated substrate like Uridine-[5',5'-D2] into a biological system, researchers can track the distribution of the deuterium label into various downstream metabolites.
Computational models can simulate the expected isotopic labeling patterns for different proposed metabolic pathway structures and flux distributions. These simulations are then compared to experimental data, often obtained by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, to determine the most likely set of metabolic fluxes. nih.gov
Recent advancements have seen the application of machine learning to streamline the process of metabolic flux quantitation from isotope tracing data. nih.gov These models can be trained on simulated data from various metabolic scenarios to predict flux distributions from experimental labeling patterns with high speed and accuracy. nih.gov For Uridine-[5',5'-D2], such models could predict how the deuterium labels are incorporated into other nucleotides or catabolic products, providing a quantitative understanding of uridine metabolism.
Strategies for Correcting for Isotopic Scrambling and Recirculation
A significant challenge in isotope labeling studies is the phenomenon of isotopic scrambling, where the isotope label is unintentionally redistributed to other positions within the molecule or to other molecules in the system. nih.gov Recirculation of the label can also occur when a downstream metabolite re-enters the metabolic pathway being studied.
Several strategies can be employed to correct for or minimize isotopic scrambling. One approach is to use catalysts that reduce the extent of scrambling. For example, in the catalytic deuterodehalogenation of aryl chlorides, a palladium catalyst prepared in situ showed significantly less scrambling compared to a standard palladium on carbon catalyst. nih.gov The source of scrambling was identified as the water content of the catalyst, highlighting the importance of carefully controlling reaction conditions. nih.gov
Impact of Deuteration on Enzyme Substrate Specificity and Reaction Stereochemistry
The substitution of hydrogen with deuterium does not change the electronic structure of a molecule, but it can subtly alter its size and vibrational properties, which in some cases can impact enzyme-substrate interactions. libretexts.org While major changes in substrate specificity are uncommon, the KIE itself is a manifestation of the impact of deuteration on reaction rates.
More significantly, deuteration is a powerful tool for probing the stereochemistry of enzyme-catalyzed reactions. Enzymes are chiral catalysts that often distinguish between prochiral centers in a substrate. A prochiral carbon is one that can be converted into a chiral center by changing only one of its substituents. libretexts.org For instance, if replacing one of two identical hydrogen atoms on a carbon with deuterium creates a chiral center, those two hydrogens are termed enantiotopic. libretexts.org
Enzymes can often selectively abstract one of these prochiral hydrogens. By using a stereospecifically deuterated substrate, researchers can determine which of the two hydrogens is involved in the reaction. In the case of Uridine-[5',5'-D2], the two deuterium atoms at the C5' position are diastereotopic because the ribose ring already contains chiral centers. An enzyme that interacts with this part of the molecule may show a preference for abstracting one deuterium over the other, providing insight into the three-dimensional arrangement of the substrate in the enzyme's active site.
Considerations for Deuterium Exchange with Solvent in Biological Systems
In aqueous biological environments, there is a possibility of deuterium exchange between the labeled compound and the protons of water (the solvent). libretexts.org The rate of this exchange depends on the chemical environment of the deuterium atom, including its acidity and solvent accessibility. nih.govresearchgate.net
For Uridine-[5',5'-D2], the deuterium atoms are attached to a carbon and are generally not readily exchangeable with solvent protons under physiological conditions. This is in contrast to deuterons attached to heteroatoms like oxygen or nitrogen (e.g., in -OD or -ND groups), which can exchange rapidly. nih.gov The stability of the C-D bond makes Uridine-[5',5'-D2] a reliable tracer for many metabolic studies.
However, some enzymatic reactions can facilitate this exchange. For example, studies on uridine 5'-monophosphate (UMP) have shown that the enzyme orotidine (B106555) 5'-monophosphate decarboxylase can catalyze the exchange of the C-6 proton of UMP with deuterium from a D₂O solvent. nih.gov Similarly, the pseudouridylation of uridine involves the exchange of the hydrogen at the C5 position of the uracil (B121893) ring with a proton from the solvent. nih.govacs.org This principle has been cleverly exploited to detect pseudouridine in RNA by labeling uridine with deuterium at the 5 and 6 positions of the uracil ring; the loss of a deuterium atom during pseudouridylation results in a detectable mass shift. nih.govacs.org While these examples involve the uracil ring rather than the ribose, they illustrate that enzyme-catalyzed exchange is a possibility that must be considered when interpreting data from deuterated substrates.
Emerging Research Avenues and Future Prospects for Uridine 5 ,5 D2
Integration of Isotopic Labeling with Multi-Omics Data for Systems-Level Understanding.
The era of "big data" in biology has ushered in the field of multi-omics, which involves the simultaneous analysis of various "omes" such as the genome, transcriptome, proteome, and metabolome. jddtonline.info Integrating data from these different molecular layers provides a more holistic and systems-level view of cellular processes and disease states. jddtonline.infoseer.biomdpi.com The use of stable isotope tracers like Uridine-[5',5'-D2] adds a dynamic temporal dimension to these multi-omics snapshots.
By introducing Uridine-[5',5'-D2] into a biological system, researchers can trace the metabolic fate of uridine (B1682114) as it is incorporated into newly synthesized RNA. silantes.comsilantes.com This allows for the measurement of RNA synthesis and turnover rates, providing crucial information about gene expression dynamics. silantes.comsilantes.comucl.ac.uk When combined with other omics data, this information can reveal intricate regulatory networks. For instance, changes in the transcriptome, as measured by the incorporation of deuterated uridine, can be correlated with alterations in the proteome and metabolome. jddtonline.info This integrated approach can help to elucidate how changes in gene expression translate into functional changes at the protein and metabolite levels.
A key application of this integrated approach is in understanding complex diseases like cancer and metabolic disorders. seer.biomdpi.com For example, by tracing the flow of Uridine-[5',5'-D2] in cancer cells, researchers can identify dysregulated metabolic pathways and uncover novel therapeutic targets. mdpi.com The integration of stable isotope tracing with multi-omics data allows for the construction of comprehensive models of cellular metabolism and its response to various perturbations. seer.biomdpi.com
Table 1: Applications of Multi-Omics Integration with Uridine-[5',5'-D2]
| Research Area | Omics Data Integrated | Potential Insights |
| Cancer Biology | Transcriptomics, Proteomics, Metabolomics | Identification of dysregulated RNA metabolism pathways, understanding mechanisms of drug resistance, discovery of novel therapeutic targets. mdpi.com |
| Neuroscience | Transcriptomics, Proteomics | Elucidating the role of RNA turnover in neuronal development, synaptic plasticity, and neurodegenerative diseases. |
| Immunology | Transcriptomics, Metabolomics | Investigating the metabolic reprogramming of immune cells during activation and differentiation. |
| Developmental Biology | Transcriptomics, Epigenomics | Understanding the dynamics of gene expression during embryonic development and cell fate determination. |
Development of Advanced Analytical Platforms for Enhanced Sensitivity and Throughput.
The full potential of Uridine-[5',5'-D2] as a research tool can only be realized with the parallel development of highly sensitive and high-throughput analytical platforms. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used to detect and quantify isotopically labeled molecules. mdpi.com
Recent advances in high-resolution mass spectrometry (HRMS) have significantly improved the ability to detect the subtle mass shifts introduced by deuterium (B1214612) labeling. mdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS) allow for the separation and quantification of a wide range of metabolites, including deuterated nucleosides and nucleotides, from complex biological samples. acs.org Furthermore, the development of tandem mass spectrometry (MS/MS) provides structural information, enabling the precise localization of the deuterium label within the molecule. metabolomicsworkbench.org
In the realm of NMR, the incorporation of deuterium can simplify complex spectra and provide unique structural and dynamic information. shoko-sc.co.jpscienceopen.com While not as sensitive as MS, NMR is a powerful tool for studying molecular interactions and conformations in solution. shoko-sc.co.jp
A significant emerging trend is the use of nanopore sequencing to directly detect isotope incorporation in DNA and potentially RNA. nih.gov A recent study demonstrated the feasibility of distinguishing deuterium-labeled DNA from unlabeled DNA based on changes in the nanopore signal. nih.gov This technology holds the promise of single-molecule, real-time analysis of isotope incorporation, which would revolutionize studies of DNA replication and RNA transcription.
Table 2: Advanced Analytical Platforms for Uridine-[5',5'-D2] Analysis
| Analytical Platform | Key Advantages | Emerging Trends |
| High-Resolution Mass Spectrometry (HRMS) | High sensitivity and mass accuracy for detecting small mass shifts. mdpi.com | Coupling with advanced separation techniques (e.g., multi-dimensional LC), development of novel ionization sources. |
| Tandem Mass Spectrometry (MS/MS) | Provides structural information for localizing the isotope label. metabolomicsworkbench.org | Data-independent acquisition (DIA) for comprehensive fragmentation data. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural and dynamic information in solution. shoko-sc.co.jpscienceopen.com | Higher field magnets for increased resolution and sensitivity, new pulse sequences for studying dynamics. |
| Nanopore Sequencing | Potential for single-molecule, real-time detection of isotope incorporation. nih.gov | Adaptation for direct RNA sequencing and quantification of deuterated uridine. |
| Stimulated Raman Scattering (SRS) Microscopy | Enables imaging of deuterated biomolecules in living cells and tissues with high spatial resolution. frontiersin.org | Development of brighter and more specific Raman probes. |
Innovative Applications of Deuterated Uridine Probes in Mechanistic Biological Studies.
The use of Uridine-[5',5'-D2] as a probe extends beyond simply tracing metabolic pathways. Its isotopic substitution can be leveraged to investigate the mechanisms of enzymatic reactions and other biological processes at a fundamental level. This is based on the kinetic isotope effect (KIE), where the replacement of a lighter isotope (hydrogen) with a heavier one (deuterium) can alter the rate of a chemical reaction if the bond to that isotope is broken or altered in the rate-determining step.
One innovative application is in the study of RNA structure and dynamics using hydroxyl radical footprinting. scienceopen.combu.eduoup.com By synthesizing RNA with specifically deuterated ribose sugars, including at the 5' position, researchers can measure the KIE on hydroxyl radical cleavage. scienceopen.combu.eduoup.com This provides information about the accessibility and reactivity of individual hydrogen atoms in the RNA backbone, offering a high-resolution view of RNA structure. scienceopen.combu.eduoup.com
Deuterated uridine probes are also valuable for elucidating the mechanisms of RNA-modifying enzymes. acs.org For example, in the study of pseudouridine (B1679824) synthases, which convert uridine to pseudouridine, the use of uridine labeled with deuterium at the 5 and 6 positions has been instrumental in demonstrating the enzymatic reaction mechanism. acs.org The conversion to pseudouridine involves the release of the deuterium at the C5 position, resulting in a mass change that can be detected by mass spectrometry. acs.org
Furthermore, deuterated uridine analogs can be used as probes to study the interactions between RNA and RNA-binding proteins. nih.gov The altered mass of the deuterated RNA can facilitate the identification and characterization of protein-RNA complexes using techniques like mass spectrometry.
Computational and Data Science Advancements for Complex Isotope Tracing Data.
The large and complex datasets generated from stable isotope tracing experiments, especially when integrated with multi-omics data, necessitate the development of sophisticated computational and data science tools for analysis and interpretation. mdpi.comacs.org These tools are essential for extracting meaningful biological insights from the raw data.
A variety of software packages have been developed to process and analyze mass spectrometry data from isotope labeling experiments. mdpi.comacs.orgresearchgate.net These tools can perform tasks such as correcting for the natural abundance of isotopes, identifying isotopically labeled compounds, and calculating the extent of isotope incorporation. mdpi.comoup.com Examples of such software include X13CMS, geoRge, and MetTracer. mdpi.comacs.org
The integration of machine learning and artificial intelligence (AI) is another exciting frontier. utah.edu Machine learning algorithms can be trained on large multi-omics datasets that include isotope tracing information to identify complex patterns and predict clinical outcomes. utah.edu For instance, a machine learning model could be developed to predict a patient's response to a particular therapy based on their unique metabolic profile as determined by Uridine-[5',5'-D2] tracing.
Table 3: Computational Tools for Isotope Tracing Data Analysis
| Tool Category | Function | Examples |
| Data Processing Software | Correction for natural isotope abundance, identification of labeled compounds. | X13CMS, geoRge, MetTracer, IsoCor. mdpi.comacs.orgoup.com |
| Metabolic Flux Analysis (MFA) | Quantification of metabolic reaction rates. | INCA, Metran. |
| Flux Balance Analysis (FBA) | Prediction of metabolic flux distributions. | COBRA Toolbox. |
| Machine Learning Models | Pattern recognition, prediction of biological outcomes. | Random Forests, Support Vector Machines, Deep Neural Networks. utah.edu |
Interdisciplinary Research Fostering Novel Insights from Deuterated Biomolecules.
The full realization of the potential of Uridine-[5',5'-D2] and other deuterated biomolecules will require increased collaboration across different scientific disciplines. dgmet.de The complexity of modern biological research demands a convergence of expertise from fields such as chemistry, biology, physics, and computer science.
Chemists are essential for developing new methods for the synthesis of specifically labeled compounds like Uridine-[5',5'-D2]. scienceopen.com Biologists provide the fundamental understanding of the cellular processes being investigated and design the experiments to test specific hypotheses. silantes.com Physicists and engineers contribute to the development of advanced analytical instrumentation, such as higher-field NMR spectrometers and more sensitive mass spectrometers. metabolomicsworkbench.org Computer scientists and bioinformaticians are crucial for developing the computational tools needed to analyze the vast amounts of data generated. mdpi.com
Collaborations between academic research institutions and industrial partners are also vital. europa.eu Industry can provide access to specialized equipment and resources, while academic researchers can contribute novel ideas and fundamental discoveries. europa.eu These partnerships can accelerate the translation of basic research findings into practical applications, such as new diagnostic tools and therapeutic strategies.
An example of successful interdisciplinary research is the use of deuterated lipids in combination with neutron scattering techniques to study the structure and dynamics of biological membranes. metabolomicsworkbench.orgeuropa.eu This work involves chemists to synthesize the deuterated lipids, biologists to prepare the membrane systems, and physicists to perform and interpret the neutron scattering experiments. metabolomicsworkbench.orgeuropa.eu
Q & A
Q. What experimental designs address the ethical and practical challenges of using Uridine-[5',5'-D₂] in human studies?
- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) by justifying deuterium’s safety profile (non-radioactive, low toxicity) and obtaining informed consent for tracer administration. Pilot studies should establish optimal dosing and sampling schedules to balance scientific rigor with participant burden .
Tables for Key Methodological Comparisons
| Parameter | Basic Research Focus | Advanced Research Focus |
|---|---|---|
| Synthesis Validation | NMR/MS for deuteration confirmation | Kinetic isotope effect quantification |
| Analytical Sensitivity | HPLC purity >95% | AMS for sub-nanomolar detection |
| Metabolic Tracking | IDMS in cell cultures | Compartmental modeling in vivo |
| Ethical Considerations | Lab safety protocols | Human subject consent frameworks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
